molecular formula C19H16F3N3O3 B7016826 3-(6-Phenoxypyridin-3-yl)-5-[4-(trifluoromethyl)oxan-4-yl]-1,2,4-oxadiazole

3-(6-Phenoxypyridin-3-yl)-5-[4-(trifluoromethyl)oxan-4-yl]-1,2,4-oxadiazole

Cat. No.: B7016826
M. Wt: 391.3 g/mol
InChI Key: OFYFEHFTTGBCLJ-UHFFFAOYSA-N
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Description

3-(6-Phenoxypyridin-3-yl)-5-[4-(trifluoromethyl)oxan-4-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phenoxypyridine moiety, a trifluoromethyl-substituted oxane ring, and an oxadiazole ring, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Phenoxypyridin-3-yl)-5-[4-(trifluoromethyl)oxan-4-yl]-1,2,4-oxadiazole typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Phenoxypyridine Intermediate: This step involves the reaction of 3-chloropyridine with phenol in the presence of a base such as potassium carbonate, under reflux conditions, to form 6-phenoxypyridine.

    Synthesis of the Oxadiazole Ring: The phenoxypyridine intermediate is then reacted with a suitable nitrile oxide precursor, such as chloroacetonitrile, in the presence of a base like sodium methoxide, to form the oxadiazole ring.

    Introduction of the Trifluoromethyl Oxane Group: The final step involves the reaction of the oxadiazole intermediate with 4-(trifluoromethyl)oxan-4-yl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxypyridine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the oxadiazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl oxane group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of phenoxypyridine N-oxide.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(6-Phenoxypyridin-3-yl)-5-[4-(trifluoromethyl)oxan-4-yl]-1,2,4-oxadiazole is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders. Its ability to interact with biological targets makes it a valuable lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(6-Phenoxypyridin-3-yl)-5-[4-(trifluoromethyl)oxan-4-yl]-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s unique structural features, which allow for specific binding to biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Phenoxypyridin-3-yl)-1,2,4-oxadiazole: Lacks the trifluoromethyl oxane group, resulting in different chemical and biological properties.

    5-(4-Trifluoromethyl)oxan-4-yl-1,2,4-oxadiazole:

    3-(6-Phenoxypyridin-3-yl)-5-methyl-1,2,4-oxadiazole: Substitution of the trifluoromethyl oxane group with a methyl group, leading to different chemical behavior.

Uniqueness

The uniqueness of 3-(6-Phenoxypyridin-3-yl)-5-[4-(trifluoromethyl)oxan-4-yl]-1,2,4-oxadiazole lies in its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl oxane group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(6-phenoxypyridin-3-yl)-5-[4-(trifluoromethyl)oxan-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c20-19(21,22)18(8-10-26-11-9-18)17-24-16(25-28-17)13-6-7-15(23-12-13)27-14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYFEHFTTGBCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=NC(=NO2)C3=CN=C(C=C3)OC4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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